Syntide-2

Overview

Description

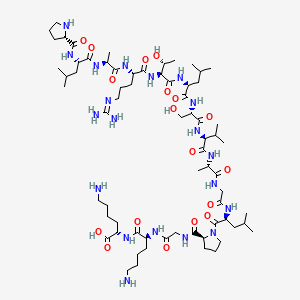

Syntide-2: is a synthetic peptide recognized primarily as a substrate for calcium/calmodulin-dependent protein kinase II (CaMKII). This compound is widely used in biochemical and cellular biology research due to its specific sequence, which allows it to interact with certain protein kinases. The sequence of this compound is Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys .

Preparation Methods

Synthetic Routes and Reaction Conditions: Syntide-2 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid in the sequence.

Repetition: of deprotection and coupling steps until the full peptide sequence is assembled.

Cleavage: of the peptide from the resin and final deprotection of side chains.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, typically using high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Syntide-2 primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by kinases such as CaMKII. This reaction is crucial for studying kinase activity and signaling pathways.

Common Reagents and Conditions:

Kinases: CaMKII and protein kinase C (PKC) are commonly used to phosphorylate this compound.

Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are used to maintain the pH during reactions.

Cofactors: Calcium ions (Ca²⁺) and calmodulin are essential for CaMKII activity.

Major Products: The primary product of the phosphorylation reaction is the phosphorylated form of this compound, which can be analyzed using techniques such as mass spectrometry or Western blotting .

Scientific Research Applications

Biochemical Assays

Syntide-2 is widely used in biochemical assays to evaluate the activity of various kinases. Its application includes:

- Kinase Activity Measurement : this compound serves as a substrate in assays to measure the activity of CaMKII. The relative Vmax/Km ratios for this compound against different kinases are as follows:

This data indicates that this compound is highly specific for CaMKII, making it an ideal substrate for studying this enzyme's kinetics.

Phosphorylation Studies

This compound is utilized in phosphorylation studies to investigate the mechanisms by which CaMKII and related kinases phosphorylate substrates:

- In Vitro Phosphorylation : Research has demonstrated that CaMKII effectively phosphorylates this compound in vitro, allowing scientists to analyze the dynamics of phosphorylation under various calcium concentrations .

Antibody Development

The peptide has also been instrumental in developing specific antibodies for detecting phosphorylated forms of proteins:

- Anti-Phospho-Syntide-2 Antibodies : Monoclonal antibodies against phosphorylated this compound have been developed and validated for use in various applications, including Western blotting and ELISA. These antibodies are crucial for studying the phosphorylation status of proteins in different biological contexts .

Case Study 1: Role in Neuronal Function

A study explored the role of this compound in neuronal signaling pathways mediated by CaMKII. It was found that phosphorylation of this compound by CaMKII is critical for synaptic plasticity, which underlies learning and memory processes. The experiments demonstrated that alterations in this compound phosphorylation levels correlate with changes in neuronal excitability and synaptic strength .

Case Study 2: Inhibitor Optimization

In another investigation, researchers optimized small molecule inhibitors targeting calcium-dependent protein kinases to prevent infections by Toxoplasma gondii. This compound was employed to assess the efficacy of these inhibitors on CaMKII activity, revealing potential therapeutic avenues for treating infections linked to this parasite .

Data Tables

| Kinase | Relative Vmax/Km Ratio |

|---|---|

| Calcium/Calmodulin-dependent Protein Kinase II | 100 |

| Protein Kinase C | 22 |

| Phosphorylase Kinase | 2 |

| Myosin Light Chain Kinase | 0.005 |

Mechanism of Action

Syntide-2 exerts its effects by serving as a substrate for CaMKII and PKC. When these kinases phosphorylate this compound, they transfer a phosphate group from adenosine triphosphate (ATP) to specific serine or threonine residues in the peptide. This phosphorylation event is a key regulatory mechanism in many cellular processes. The molecular targets of this compound include the active sites of CaMKII and PKC, where the peptide binds and undergoes phosphorylation .

Comparison with Similar Compounds

Syntide-1: Another synthetic peptide substrate for CaMKII, differing in sequence from Syntide-2.

Glycogen Synthase Peptide-2: A substrate for CaMKII, homologous to the phosphorylation site on glycogen synthase.

Kemptide: A synthetic peptide substrate for protein kinase A (PKA), used in similar kinase activity assays.

Uniqueness of this compound: this compound is unique due to its specific sequence, which makes it a preferred substrate for CaMKII. Its ability to selectively interact with CaMKII and PKC allows for precise studies of these kinases’ roles in cellular signaling. Unlike other substrates, this compound’s sequence provides a balance of hydrophobic and hydrophilic residues, enhancing its solubility and reactivity in aqueous environments.

Biological Activity

Syntide-2 is a synthetic peptide derived from the sequence of the protein calmodulin-dependent protein kinase II (CaMKII). It serves as a substrate for CaMKII, which plays a crucial role in various cellular processes, particularly in neurons. This article provides an in-depth analysis of the biological activity of this compound, focusing on its interactions with CaMKII, its phosphorylation dynamics, and its implications in physiological and pathological contexts.

Overview of CaMKII and this compound

CaMKII is a multifunctional serine/threonine kinase that is activated by calcium ions in conjunction with calmodulin. Upon activation, it undergoes autophosphorylation, leading to persistent kinase activity even after calcium levels return to baseline. This compound, specifically, is recognized as a substrate for CaMKII and is often used in experimental settings to study the enzyme's activity.

-

Binding and Activation :

- This compound binds to the active site of CaMKII when the enzyme is activated by calcium/calmodulin (Ca^2+/CaM). The binding facilitates phosphorylation at specific serine residues.

- Studies indicate that this compound remains bound to CaMKII even at high concentrations of competing peptides, suggesting a strong interaction with the enzyme .

- Phosphorylation Dynamics :

Case Study: Phosphorylation Kinetics

A comparative study was conducted to evaluate the phosphorylation rates of various substrates including this compound. The results are summarized in Table 1.

| Substrate | Phosphorylation Rate (pmol/min) |

|---|---|

| This compound | 5 |

| Synapsin Site-1 | 85 |

| GluN2B Peptide | 40 |

Table 1: Phosphorylation rates of different substrates by CaMKII.

Structural Insights

Recent structural studies utilizing X-ray crystallography have provided insights into how this compound interacts with CaMKII. The binding occurs at a continuous site across the kinase domain, which is critical for understanding how different substrates are phosphorylated .

Functional Implications

The biological activity of this compound extends beyond mere substrate interaction; it has implications in synaptic plasticity and memory formation. Elevated levels of CaMKII activity, facilitated by persistent binding of substrates like this compound, are believed to contribute to long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for using Syntide-2 as a substrate in CaMKII activity assays?

- Methodological Answer : Standard protocols involve preparing reaction buffers with optimal Ca²⁺/calmodulin concentrations, using ATP at saturating levels (e.g., 100 µM), and measuring phosphorylation via radiolabeled [γ-³²P]ATP or fluorescence-based detection. Control experiments with kinase inhibitors (e.g., KN-93 for CaMKII) or substrate competition (e.g., autocamtide-2) are critical to confirm specificity .

Q. How can researchers determine the kinetic parameters (e.g., Km, Vmax) of CaMKII using this compound?

- Methodological Answer : Perform enzyme kinetics assays under varying this compound concentrations (e.g., 1–50 µM). Plot initial velocity vs. substrate concentration and fit data to the Michaelis-Menten equation. Validate results with Lineweaver-Burk plots. Note that this compound’s Km for CaMKII is ~12 µM, but cross-reactivity with other kinases (e.g., PKC) necessitates parallel assays with kinase-specific inhibitors .

Q. What steps ensure assay specificity when this compound is recognized by multiple kinases (e.g., PKC, Raf-1)?

- Methodological Answer : Use kinase-selective inhibitors (e.g., GF109203X for PKC) or immunodepletion techniques. Validate via Western blotting for kinase expression levels in lysates. Comparative assays with alternative substrates (e.g., MBP for PKC) can isolate contributions from non-target kinases .

Advanced Research Questions

Q. How can conflicting data from this compound-based assays across studies be resolved, particularly when PKC activity is a confounding factor?

- Methodological Answer : Conduct meta-analyses to identify variables such as calcium/phospholipid concentrations (critical for PKC activation) or tissue-specific kinase expression. Use multivariate regression to model activity contributions. Experimental replication under standardized conditions (e.g., 2 mM Ca²⁺ vs. chelators like EGTA) can isolate CaMKII-specific effects .

Q. What statistical models are appropriate for differentiating CaMKII activity from other kinases in this compound-based assays?

- Methodological Answer : Apply principal component analysis (PCA) to kinetic data or use machine learning classifiers trained on inhibitor-treated datasets. Bayesian hierarchical models can account for inter-study variability in kinase expression or assay conditions .

Q. How can researchers optimize this compound assays for high-throughput screening of CaMKII modulators in heterogeneous cellular systems?

- Methodological Answer : Implement fluorescence polarization (FP) or time-resolved FRET (TR-FRET) for rapid, quantitative readouts. Normalize data to housekeeping kinases (e.g., PKA) and use Z’-factor analysis to validate assay robustness. Include counter-screens against PKC and Raf-1 to exclude off-target effects .

Q. Data Synthesis and Literature Review

Q. What systematic review strategies are effective for synthesizing data on this compound’s utility across diverse experimental models?

- Methodological Answer : Use frameworks like PICO (Population: CaMKII; Intervention: this compound; Comparison: alternative substrates; Outcomes: activity, specificity) to structure searches. Extract data on assay conditions (e.g., buffer pH, cofactors) and apply GRADE criteria to evaluate evidence quality. Tools like PRISMA checklists ensure transparency in study selection .

Q. How should researchers address publication bias or methodological heterogeneity in studies using this compound?

- Methodological Answer : Perform funnel plots to assess bias and use random-effects meta-analysis to account for heterogeneity. Stratify studies by model systems (e.g., neuronal vs. cardiac tissues) and conduct sensitivity analyses to identify outliers .

Q. Experimental Design Challenges

Q. What are the limitations of this compound in studying CaMKII isoform-specific activity, and how can these be mitigated?

- Methodological Answer : this compound does not distinguish between CaMKII isoforms (α, β, γ, δ). Use isoform-specific knockout models or siRNA knockdown paired with this compound assays. Alternatively, develop FRET-based biosensors tailored to individual isoforms .

Q. How can time-resolved assays using this compound capture dynamic CaMKII activation in live cells?

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H122N20O18/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBRRWBNPNUBDD-TYKVATLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H122N20O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148504 | |

| Record name | Syntide-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1507.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108334-68-5 | |

| Record name | Syntide-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108334685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syntide-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.